Urea, N'-(4,5,6,11,12,13-hexahydro-2-methyl-4-oxo-11-propyl-2H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-8-yl)-N-methyl-N-phenyl-

Catalog No.
S549066
CAS No.
856692-39-2
M.F
C31H30N6O2
M. Wt
518.61
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urea, N'-(4,5,6,11,12,13-hexahydro-2-methyl-4-oxo-...

CAS Number

856692-39-2

Product Name

Urea, N'-(4,5,6,11,12,13-hexahydro-2-methyl-4-oxo-11-propyl-2H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-8-yl)-N-methyl-N-phenyl-

IUPAC Name

1-methyl-3-(19-methyl-14-oxo-3-propyl-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-7-yl)-1-phenylurea

Molecular Formula

C31H30N6O2

Molecular Weight

518.61

InChI

InChI=1S/C31H30N6O2/c1-4-14-37-25-13-10-18(33-31(39)36(3)19-8-6-5-7-9-19)15-21(25)27-22-16-32-30(38)28(22)26-20(29(27)37)11-12-24-23(26)17-35(2)34-24/h5-10,13,15,17H,4,11-12,14,16H2,1-3H3,(H,32,38)(H,33,39)

InChI Key

GOIITZJBPPEODD-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)N(C)C3=CC=CC=C3)C4=C1C5=C(C6=CN(N=C6CC5)C)C7=C4CNC7=O

Solubility

Soluble in DMSO, not in water

Synonyms

CEP14083; CEP 14083; CEP-14083.

Description

The exact mass of the compound Urea, N'-(4,5,6,11,12,13-hexahydro-2-methyl-4-oxo-11-propyl-2H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-8-yl)-N-methyl-N-phenyl- is 518.24302 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Exact Mass

518.24302

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-01-05
1: Marzec M, Halasa K, Liu X, Wang HY, Cheng M, Baldwin D, Tobias JW, Schuster SJ, Woetmann A, Zhang Q, Turner SD, Ødum N, Wasik MA. Malignant transformation of CD4+ T lymphocytes mediated by oncogenic kinase NPM/ALK recapitulates IL-2-induced cell signaling and gene expression reprogramming. J Immunol. 2013 Dec 15;191(12):6200-7. doi: 10.4049/jimmunol.1300744. Epub 2013 Nov 11. PubMed PMID: 24218456; PubMed Central PMCID: PMC3889215.
2: Passoni L, Longo L, Collini P, Coluccia AM, Bozzi F, Podda M, Gregorio A, Gambini C, Garaventa A, Pistoia V, Del Grosso F, Tonini GP, Cheng M, Gambacorti-Passerini C, Anichini A, Fossati-Bellani F, Di Nicola M, Luksch R. Mutation-independent anaplastic lymphoma kinase overexpression in poor prognosis neuroblastoma patients. Cancer Res. 2009 Sep 15;69(18):7338-46. doi: 10.1158/0008-5472.CAN-08-4419. Epub 2009 Sep 1. PubMed PMID: 19723661.
3: Marzec M, Zhang Q, Goradia A, Raghunath PN, Liu X, Paessler M, Wang HY, Wysocka M, Cheng M, Ruggeri BA, Wasik MA. Oncogenic kinase NPM/ALK induces through STAT3 expression of immunosuppressive protein CD274 (PD-L1, B7-H1). Proc Natl Acad Sci U S A. 2008 Dec 30;105(52):20852-7. doi: 10.1073/pnas.0810958105. Epub 2008 Dec 16. PubMed PMID: 19088198; PubMed Central PMCID: PMC2634900.
4: Boccalatte FE, Voena C, Riganti C, Bosia A, D'Amico L, Riera L, Cheng M, Ruggeri B, Jensen ON, Goss VL, Lee K, Nardone J, Rush J, Polakiewicz RD, Comb MJ, Chiarle R, Inghirami G. The enzymatic activity of 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase is enhanced by NPM-ALK: new insights in ALK-mediated pathogenesis and the treatment of ALCL. Blood. 2009 Mar 19;113(12):2776-90. doi: 10.1182/blood-2008-06-161018. Epub 2008 Oct 9. PubMed PMID: 18845790; PubMed Central PMCID: PMC2661863.
5: Wan W, Albom MS, Lu L, Quail MR, Becknell NC, Weinberg LR, Reddy DR, Holskin BP, Angeles TS, Underiner TL, Meyer SL, Hudkins RL, Dorsey BD, Ator MA, Ruggeri BA, Cheng M. Anaplastic lymphoma kinase activity is essential for the proliferation and survival of anaplastic large-cell lymphoma cells. Blood. 2006 Feb 15;107(4):1617-23. Epub 2005 Oct 27. PubMed PMID: 16254137.

Explore Compound Types